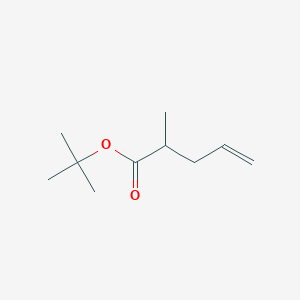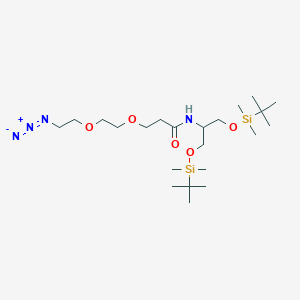
6-Phenylpyridazine-4-carboxylic acid
Overview
Description
6-Phenylpyridazine-4-carboxylic acid, also known as PPCA, is a heterocyclic organic compound with the chemical formula C11H8N2O2. It has a molecular weight of 200.2 .
Molecular Structure Analysis
The molecular structure of 6-Phenylpyridazine-4-carboxylic acid is represented by the Inchi Code: 1S/C11H8N2O2/c14-11(15)9-6-10(13-12-7-9)8-4-2-1-3-5-8/h1-7H,(H,14,15) .Chemical Reactions Analysis
While specific chemical reactions involving 6-Phenylpyridazine-4-carboxylic acid are not available, it’s worth noting that pyridazine derivatives have been shown to have numerous practical applications .Scientific Research Applications
Synthesis and Structural Studies
- 6-Phenylpyridazine-4-carboxylic acid derivatives have been utilized in the synthesis of various biologically active compounds. For example, 3-benzoyl-6-phenylpyridazine and its derivatives have been synthesized and studied for expected biological activities, indicating the compound's role in the development of new chemical entities (Issac, 1999).
Development of Inhibitors and Drug Candidates
- Research has focused on developing inhibitors using derivatives of 6-Phenylpyridazine-4-carboxylic acid. For instance, certain compounds have been developed as potent and selective inhibitors of enzymes, such as the 11β-hydroxysteroid dehydrogenase type 1, crucial in the treatment of type-2 diabetes (Latli et al., 2017).
Antibacterial and Antimycobacterial Activities
- Some novel compounds derived from 6-Phenylpyridazine-4-carboxylic acid have shown significant antibacterial activities. These derivatives have been evaluated for their effectiveness against various bacterial strains, indicating the compound’s potential in antibiotic development (Al-Kamali et al., 2014); (Japelj et al., 2005).
Supramolecular Assembly and Photocatalysis
- The compound has been used in the study of uranyl materials, providing insights into how different ligands influence supramolecular assembly and photocatalytic properties. This research is significant in understanding complex chemical processes and materials science (Carter et al., 2016).
Acetylcholinesterase Inhibitors
- Derivatives of 6-Phenylpyridazine-4-carboxylic acid have been designed and synthesized as acetylcholinesterase inhibitors, indicating its application in developing treatments for conditions like Alzheimer's disease (Contreras et al., 2001).
Chemical Synthesis and Reactivity
- The reactivity of 6-Phenylpyridazine-4-carboxylic acid derivatives has been explored in various synthetic processes, contributing to the broader understanding of chemical synthesis and the development of new synthetic methods (Prostakov et al., 1986).
Safety and Hazards
The safety information available indicates that 6-Phenylpyridazine-4-carboxylic acid has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
While specific future directions for 6-Phenylpyridazine-4-carboxylic acid are not available, it’s worth noting that pyridazinone derivatives have been utilized in various complex compounds and these compounds exhibited diversified pharmacological activities . This suggests potential for further exploration and development in the field of medicinal chemistry.
properties
IUPAC Name |
6-phenylpyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-6-10(13-12-7-9)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUNRNLGUCRYRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1425498-70-9 | |
| Record name | 6-phenylpyridazine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester](/img/structure/B1379908.png)
![5-bromo-3H-pyrazolo[3,4-b]pyridine](/img/structure/B1379910.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1379913.png)
![[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid](/img/structure/B1379914.png)

![6-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1379918.png)


![2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid](/img/structure/B1379924.png)
![3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379925.png)

![3-amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, acetic acid](/img/structure/B1379927.png)